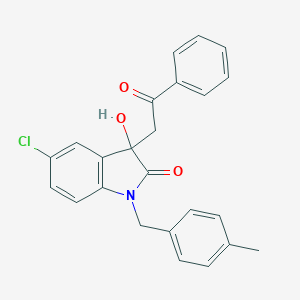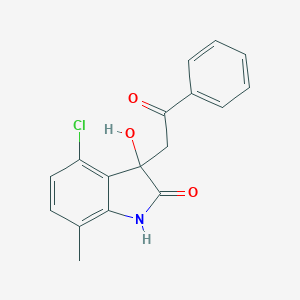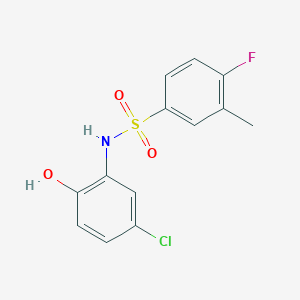
2,5-dibromo-N-(2-phenylethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dibromo-N-(2-phenylethyl)benzenesulfonamide, also known as DBNPS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative and is commonly used as a reagent in organic synthesis.
作用机制
The mechanism of action of 2,5-dibromo-N-(2-phenylethyl)benzenesulfonamide is not well understood, but it is believed to act as a nucleophile in organic reactions. It has been suggested that the sulfonamide group of 2,5-dibromo-N-(2-phenylethyl)benzenesulfonamide may act as a leaving group, allowing the compound to participate in nucleophilic substitution reactions. Additionally, the phenylethyl group of 2,5-dibromo-N-(2-phenylethyl)benzenesulfonamide may act as a directing group, facilitating the formation of specific products in organic reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2,5-dibromo-N-(2-phenylethyl)benzenesulfonamide. However, it has been shown to exhibit moderate toxicity in vitro and in vivo. In one study, 2,5-dibromo-N-(2-phenylethyl)benzenesulfonamide was found to inhibit the growth of human breast cancer cells, suggesting that it may have potential as an anticancer agent. Additionally, 2,5-dibromo-N-(2-phenylethyl)benzenesulfonamide has been shown to exhibit antibacterial activity against various strains of bacteria.
实验室实验的优点和局限性
One of the main advantages of using 2,5-dibromo-N-(2-phenylethyl)benzenesulfonamide in lab experiments is its high reactivity as a nucleophile. It is also readily available and relatively inexpensive. However, 2,5-dibromo-N-(2-phenylethyl)benzenesulfonamide is moderately toxic and may require special handling and disposal procedures. Additionally, the sulfonamide group of 2,5-dibromo-N-(2-phenylethyl)benzenesulfonamide may limit its use in certain reactions, as it may act as a competing leaving group.
未来方向
There are several potential future directions for research involving 2,5-dibromo-N-(2-phenylethyl)benzenesulfonamide. One area of interest is the development of new synthetic methods that utilize 2,5-dibromo-N-(2-phenylethyl)benzenesulfonamide as a reagent or catalyst. Additionally, the potential anticancer and antibacterial properties of 2,5-dibromo-N-(2-phenylethyl)benzenesulfonamide could be further explored, potentially leading to the development of new drugs. Finally, the use of 2,5-dibromo-N-(2-phenylethyl)benzenesulfonamide in the preparation of chiral compounds could be investigated, as the phenylethyl group may provide a useful chiral auxiliary.
合成方法
The synthesis of 2,5-dibromo-N-(2-phenylethyl)benzenesulfonamide involves the reaction of 2,5-dibromobenzenesulfonyl chloride with 2-phenylethylamine. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is purified by recrystallization. The yield of the reaction is typically high, and the purity of the product can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
2,5-dibromo-N-(2-phenylethyl)benzenesulfonamide has been widely used in scientific research due to its ability to act as a nucleophile in organic reactions. It is commonly used as a reagent in the synthesis of various compounds such as sulfonamides, amides, and imides. Additionally, 2,5-dibromo-N-(2-phenylethyl)benzenesulfonamide has been used as a catalyst in various reactions, including the synthesis of cyclic carbonates and the preparation of chiral compounds.
属性
产品名称 |
2,5-dibromo-N-(2-phenylethyl)benzenesulfonamide |
|---|---|
分子式 |
C14H13Br2NO2S |
分子量 |
419.1 g/mol |
IUPAC 名称 |
2,5-dibromo-N-(2-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H13Br2NO2S/c15-12-6-7-13(16)14(10-12)20(18,19)17-9-8-11-4-2-1-3-5-11/h1-7,10,17H,8-9H2 |
InChI 键 |
YABSGILOJPWAAK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=C(C=CC(=C2)Br)Br |
规范 SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=C(C=CC(=C2)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-bromo-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272175.png)
![5-bromo-3-hydroxy-3-[2-oxo-2-(4-propylphenyl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272176.png)
![5-bromo-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272177.png)
![5-bromo-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272178.png)
![4-[3-hydroxy-2-oxo-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-2,3-dihydro-1H-indol-1-yl]butanenitrile](/img/structure/B272182.png)
![4-{3-hydroxy-2-oxo-3-[2-oxo-2-(4-propylphenyl)ethyl]-2,3-dihydro-1H-indol-1-yl}butanenitrile](/img/structure/B272183.png)
![5-chloro-3-hydroxy-1-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272191.png)
![4-chloro-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272192.png)

![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-4-chloro-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272195.png)

![N-[4-(benzyloxy)-3-ethoxybenzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B272199.png)
![N-{3-[(2,6-dichlorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-3-amine](/img/structure/B272201.png)
